

# structure-activity relationship (SAR) of diaminopyrimidine kinase inhibitors

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## Compound of Interest

Compound Name: 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one

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A Comparative Guide to Diaminopyrimidine Kinase Inhibitors: Structure-Activity Relationship and Performance Data

For Researchers, Scientists, and Drug Development Professionals

The diaminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for effective competition at the enzyme's active site. This guide provides a comparative analysis of diaminopyrimidine-based inhibitors targeting key kinases implicated in oncology and immunology: c-Jun N-terminal Kinase (JNK), Focal Adhesion Kinase (FAK), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs). The structure-activity relationship (SAR) for each class is discussed, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

## Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro potency (IC<sub>50</sub> values) of representative diaminopyrimidine-based inhibitors against their primary kinase targets. This data, extracted from various studies, facilitates a direct comparison of the efficacy of different structural modifications.

### Table 1: JNK Inhibitors

Compound ID	R1	R2	R3	JNK1 IC50 (nM)	JNK2 IC50 (nM)	JNK3 IC50 (nM)	Reference
Compound 1	4-morpholinophenyl	H	H	>1000	8	15	[1]
Compound 2	4-methylpiperazin-1-yl	H	H	-	25	40	[1]
Compound 3	4-hydroxyphenyl	H	H	-	150	200	[1]

Structure-Activity Relationship (SAR) Insights: For the 2,4-diaminopyrimidine series of JNK inhibitors, the substituent at the C4-position (R1) is critical for potency. A morpholinophenyl group (Compound 1) confers high potency and selectivity for JNK2/3 over JNK1. Substitution with other heterocyclic amines like methylpiperazine (Compound 2) maintains reasonable potency, while a simple hydroxyphenyl group (Compound 3) leads to a significant loss of activity.[1] This suggests that the morpholine oxygen and the distal nitrogen of the piperazine may be involved in key hydrogen bonding interactions within the ATP-binding pocket.

## Table 2: FAK Inhibitors

Compound ID	Scaffold Modification	FAK IC50 (nM)	Cell Line	Antiproliferative IC50 (nM)	Reference
TAE-226	N/A (Reference)	5.5	A549	-	<a href="#">[2]</a>
Compound A12	Phenyl group with methoxy and trifluoromethyl substitution	35	A549	130	<a href="#">[2]</a>
Compound 12s	Cinnamyl derivative	47	MGC-803	240	<a href="#">[3]</a>

Structure-Activity Relationship (SAR) Insights: Starting from the known FAK inhibitor TAE-226, modifications on the diaminopyrimidine scaffold have been explored. Compound A12, featuring a disubstituted phenyl ring, demonstrates potent enzymatic and cellular activity.[\[2\]](#) The introduction of a cinnamyl moiety in compound 12s also results in a potent FAK inhibitor with significant anti-proliferative effects in gastric cancer cell lines.[\[3\]](#) These findings highlight the diverse chemical space that can be explored at the periphery of the diaminopyrimidine core to achieve potent FAK inhibition.

### Table 3: BTK Inhibitors

Compound ID	Warhead	BTK IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)	Reference
Ibrutinib	Acrylamide	0.5	TMD8	0.012	<a href="#">[4]</a>
Compound 31	Acrylamide	1.2	DoHH2	0.041	<a href="#">[4]</a>
Compound 38	Acrylamide	2.5	DoHH2	0.098	<a href="#">[4]</a>

Structure-Activity Relationship (SAR) Insights: The 2,5-diaminopyrimidine scaffold has been successfully employed to develop covalent irreversible inhibitors of BTK. These inhibitors incorporate an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the BTK active site.<sup>[4]</sup> While Ibrutinib is a well-established BTK inhibitor, novel 2,5-diaminopyrimidine derivatives like compounds 31 and 38 also exhibit potent enzymatic and cellular activity, demonstrating the utility of this scaffold in designing covalent kinase inhibitors.<sup>[4]</sup>

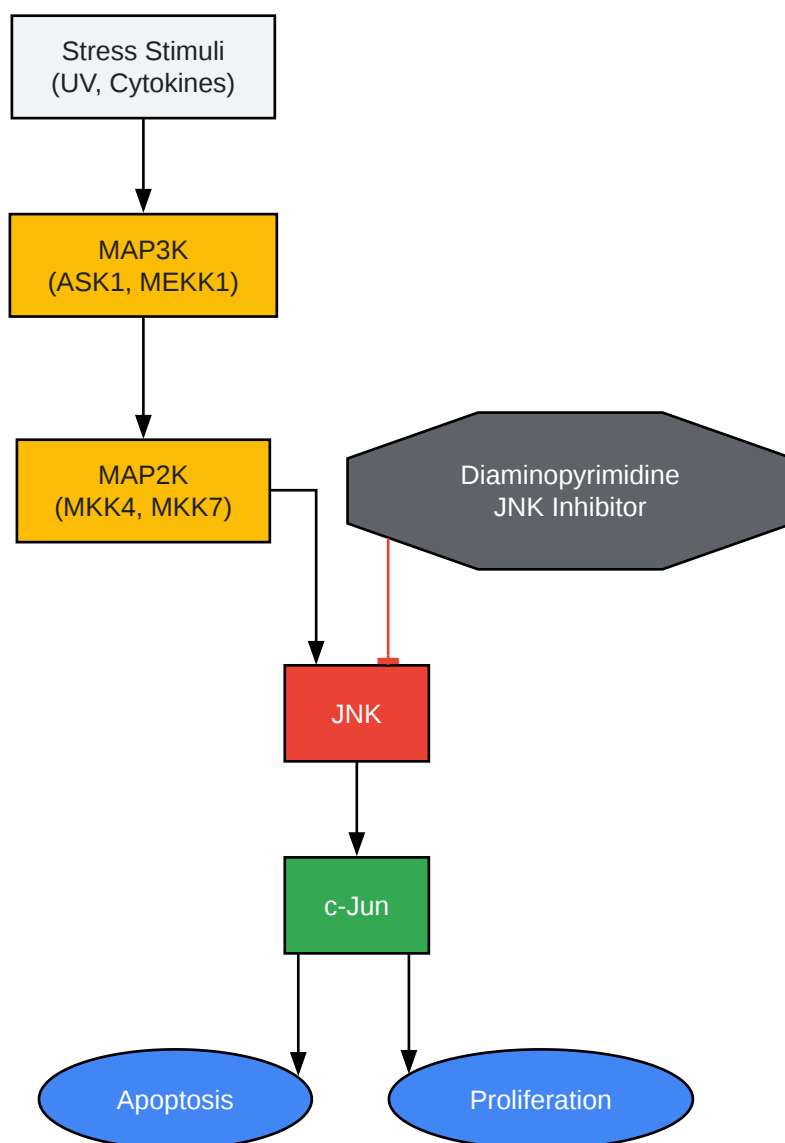
**Table 4: CDK Inhibitors**

Compound ID	R-group Substitution	CDK2/cyclin A IC50 (nM)	CDK9/cyclin T1 IC50 (nM)	Cell Line (TNBC)	GI50 (μM)	Reference
Compound 3c	4-fluorophenylamino	120	65	MDA-MB-231	1.8	<sup>[1]</sup>
Compound 3g	4-methoxyphenylamino	83	110	MDA-MB-231	2.3	<sup>[1]</sup>

Structure-Activity Relationship (SAR) Insights: For N2,N4-disubstituted pyrimidine-2,4-diamines as CDK inhibitors, substitutions on the phenyl rings significantly impact potency and selectivity. Both electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the para position of the N2-phenyl ring are well-tolerated, yielding potent inhibitors of both CDK2 and CDK9.<sup>[1]</sup> These compounds also display significant growth inhibition against triple-negative breast cancer (TNBC) cell lines.<sup>[1]</sup>

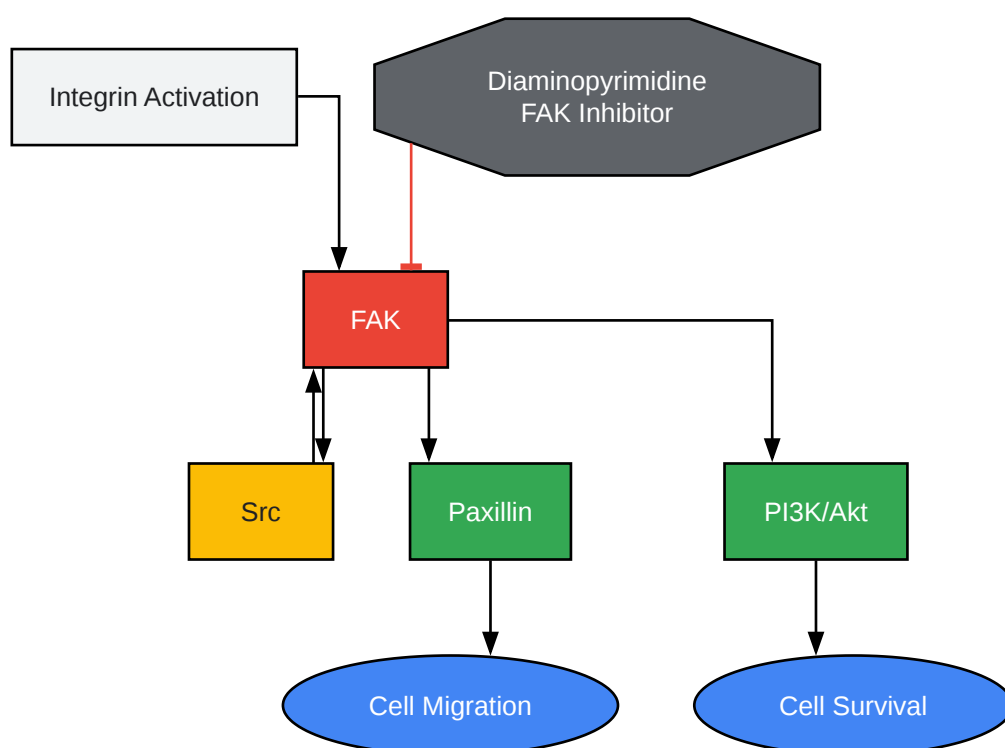
## Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling cascades in which the targeted kinases play a crucial role.



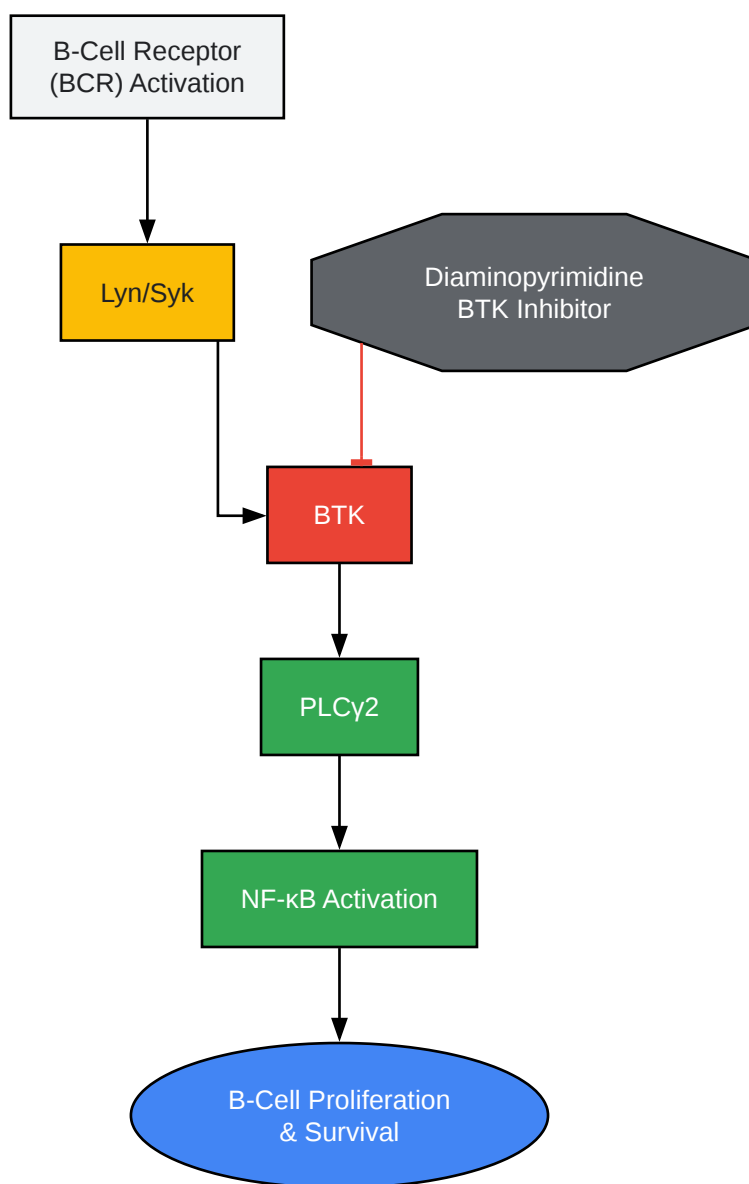
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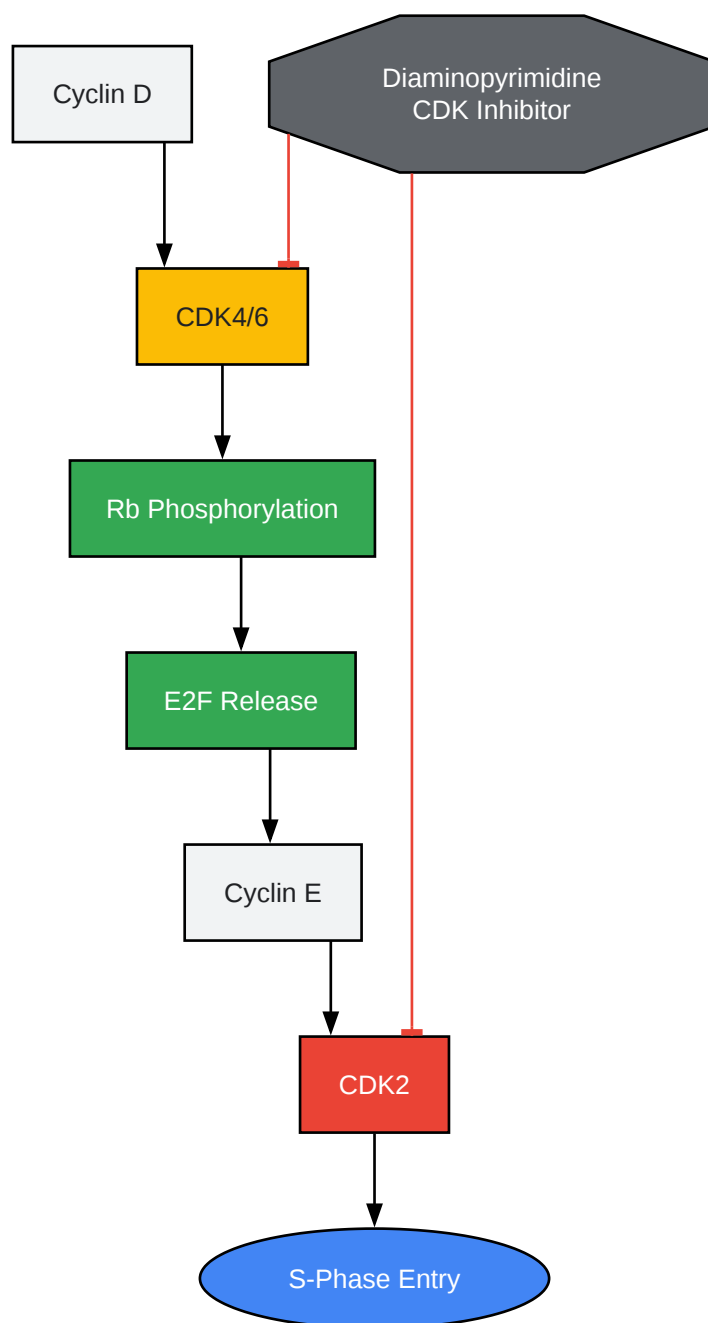
Caption: JNK Signaling Pathway and Point of Inhibition.



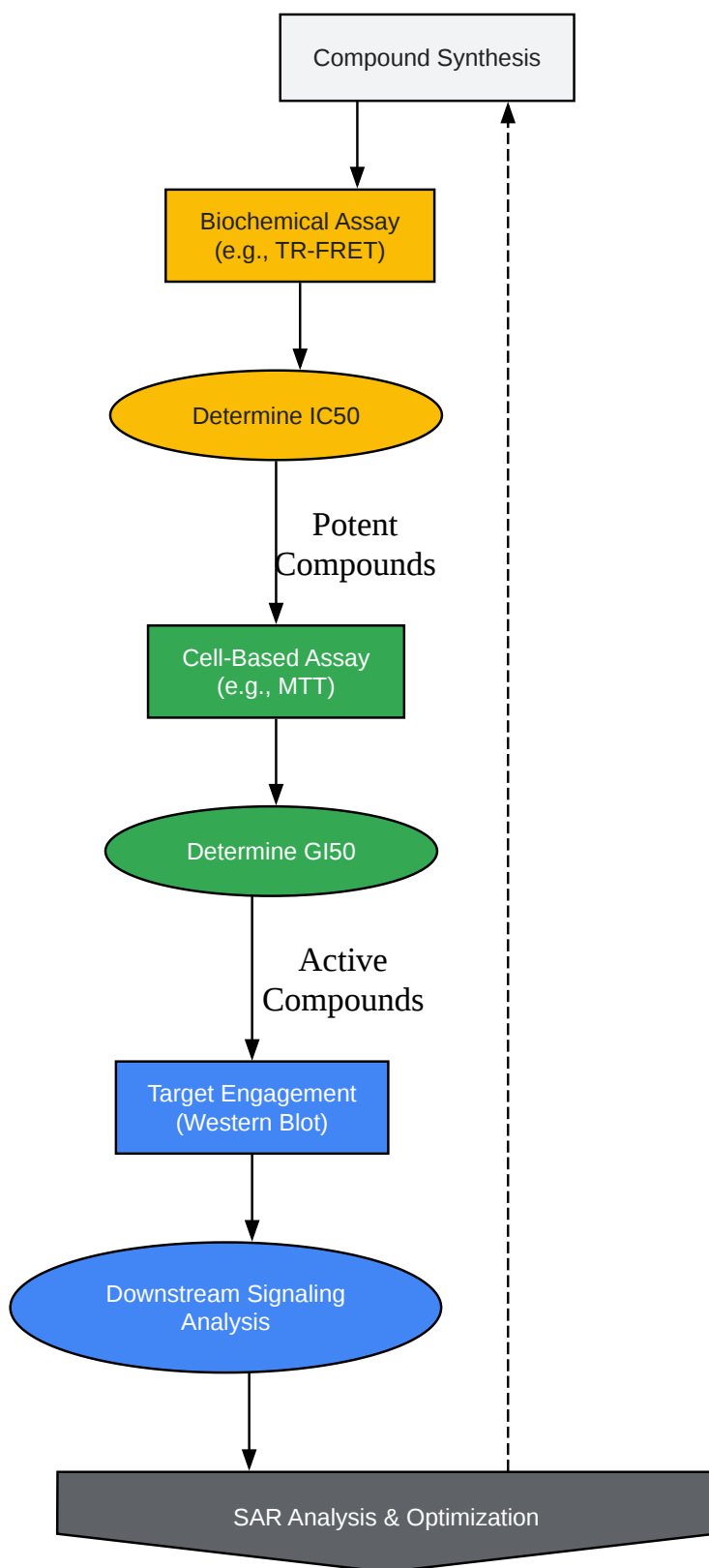
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Caption: FAK Signaling Pathway and Point of Inhibition.









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